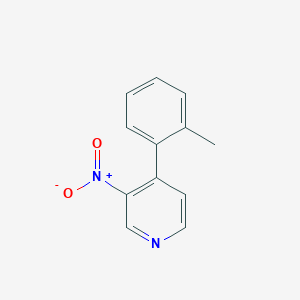

3-Nitro-4-(o-tolyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-(2-methylphenyl)-3-nitropyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-2-3-5-10(9)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3 |

InChI Key |

ASPUIBUAQZFGBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of Pyridine Derivatives in Chemical Sciences

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of chemical science. tandfonline.comnih.gov This structural motif is a key component in a vast array of natural products, including essential vitamins and alkaloids. researchgate.net The versatility of the pyridine ring allows it to serve as a fundamental scaffold in the development of new pharmaceutical agents and functional materials. researchgate.netsciencepublishinggroup.com

In medicinal chemistry, pyridine derivatives are recognized for a wide spectrum of pharmacological activities. They have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents, among others. tandfonline.comresearchgate.netwisdomlib.org The presence of the pyridine nucleus in numerous FDA-approved drugs underscores its importance in drug design and development. researchgate.net Beyond medicine, these compounds are utilized as organocatalysts, chemosensors for detecting various ions and molecules, and as versatile starting materials in synthetic organic chemistry. tandfonline.comnih.gov The continuous exploration of pyridine derivatives drives the discovery of novel compounds with significant applications across scientific disciplines. tandfonline.com

Contextualization of Nitro and Aryl Substituted Pyridines Within Heterocyclic Chemistry

The chemical properties and reactivity of a pyridine (B92270) ring are significantly influenced by its substituents. In the case of 3-Nitro-4-(o-tolyl)pyridine, the nitro (NO₂) and o-tolyl (a methyl-substituted phenyl group) moieties impart distinct electronic characteristics to the heterocyclic core.

The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. kochi-tech.ac.jp Its presence considerably decreases the electron density of the pyridine ring, making the scaffold more susceptible to reactions with nucleophiles. kochi-tech.ac.jp This activation is a cornerstone of synthetic strategy, as it facilitates nucleophilic aromatic substitution, a class of reactions that can be difficult to achieve on an unactivated ring. kochi-tech.ac.jpthieme-connect.com Specifically, a nitro group at the 3-position (meta to the ring nitrogen) strongly influences the ring's electronic landscape. While direct nitration of pyridine is often challenging, yielding primarily 3-nitropyridine (B142982) under harsh conditions, modern methods have been developed to improve this process. kochi-tech.ac.jpresearchgate.net

The attachment of an aryl group, such as the o-tolyl group at the 4-position, introduces a biaryl structure. Aryl-substituted pyridines are significant building blocks in materials science and medicinal chemistry. organic-chemistry.org The synthesis of such compounds often involves cross-coupling reactions, where a bond is formed between a pyridine unit and an aryl unit. The spatial arrangement of the o-tolyl group, with its methyl substituent at the ortho position relative to the point of attachment to the pyridine ring, can introduce steric effects that influence the molecule's conformation and interactions.

Foundational Research and Historical Perspectives on the 3 Nitro 4 O Tolyl Pyridine Scaffold

Direct Functionalization and Regioselective Synthesis

The direct introduction of substituents onto a pre-existing pyridine ring offers an atom-economical approach to this compound and its analogs. These methods often rely on the activation of the pyridine core to facilitate nucleophilic attack.

Boron Trifluoride-Mediated Pyridine Core Functionalization

A notable method for the synthesis of 4-substituted pyridine derivatives involves the use of boron trifluoride diethyl etherate (BF3·OEt2). uni-muenchen.de This Lewis acid coordinates to the nitrogen atom of the pyridine ring, enhancing its electrophilicity and enabling regioselective functionalization. acs.org

In a specific application, 3-nitropyridine is treated with BF3·OEt2 in tetrahydrofuran (THF) at 0 °C. uni-muenchen.de This activation is followed by the addition of a Grignard reagent, o-TolMgBr·LiCl. uni-muenchen.de The presence of lithium chloride (LiCl) is crucial as it facilitates the formation of more reactive and soluble Grignard reagents. uni-muenchen.de The reaction proceeds via the addition of the o-tolyl group to the 4-position of the activated pyridine ring, yielding this compound. uni-muenchen.de

Table 1: Boron Trifluoride-Mediated Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| 3-Nitropyridine | o-TolMgBr·LiCl | BF3·OEt2 | THF | This compound |

This method highlights the power of Lewis acid mediation in controlling the regioselectivity of nucleophilic additions to pyridine rings, providing a direct route to the target compound. uni-muenchen.de

Directed Metalation Strategies for Ortho-Substituted Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgharvard.edu This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org While direct C-4 lithiation of pyridines is challenging, the use of specific directing groups can achieve high regioselectivity. harvard.edu

For the synthesis of ortho-substituted pyridines, a common approach involves the use of a carbamate group as a potent DMG. nih.gov For instance, an O-pyridyl carbamate can direct metalation to the C-2 position. nih.gov Subsequent reaction with an appropriate electrophile introduces the desired substituent. While not a direct synthesis of this compound, this methodology is fundamental for creating a wide array of substituted pyridines which could be precursors. The choice of the organolithium base, such as n-BuLi, sec-BuLi, or t-BuLi, and the presence of additives like TMEDA (tetramethylethylenediamine) are critical for the success of these reactions. baranlab.org

Pyridine Ring Construction and Annulation Reactions

Building the pyridine ring from acyclic precursors offers a versatile alternative to direct functionalization, allowing for the introduction of various substituents at specific positions during the ring-forming process.

Cyclization Reactions Involving Aldehydes and Malononitrile Precursors

The reaction of aldehydes with active methylene compounds like malononitrile is a well-established method for constructing highly functionalized pyridines. mdpi.comnih.gov These reactions often proceed through a series of tandem events, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. mdpi.com

A typical procedure involves the reaction of an aromatic aldehyde, malononitrile, and another active methylene compound in the presence of a base. scielo.brgrowingscience.com For instance, the one-pot, three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation provides a rapid and efficient route to polysubstituted pyridines. mdpi.com The use of a base such as potassium carbonate facilitates the initial condensation steps. mdpi.com

Table 2: Representative Three-Component Pyridine Synthesis

| Aldehyde | Active Methylene 1 | Active Methylene 2 | Base | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | K2CO3 | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles |

While this specific example does not directly yield this compound, the versatility of the starting materials allows for the synthesis of a wide library of pyridine derivatives. mdpi.comresearchgate.net By selecting appropriate precursors, such as an o-tolyl aldehyde and a nitro-containing active methylene compound, this methodology could be adapted for the target molecule's synthesis.

Multi-Component Reaction Approaches for Pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. rsc.org The synthesis of substituted pyridines is particularly amenable to MCRs. ijpsonline.comcore.ac.uk

One such approach involves the reaction of an aldehyde, an active methylene compound, and a nitrogen source, often ammonium acetate. beilstein-journals.org Nanocatalysts have been shown to effectively promote these reactions, leading to high yields and environmentally benign conditions. rsc.org For example, nanocrystalline magnesium oxide has been used to catalyze the one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines from an aldehyde, malononitrile, and a thiol. researchgate.net

The mechanism typically involves the initial Knoevenagel condensation between the aldehyde and an active methylene compound, followed by a Michael addition and subsequent cyclization and aromatization. nih.gov The diversity of accessible pyridine structures is a key advantage of this approach. rsc.org

Hantzsch-Type and Related Condensation Reactions

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.com The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org

Table 3: Classical Hantzsch Dihydropyridine Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Intermediate Product | Final Product (after oxidation) |

|---|---|---|---|---|

| Formaldehyde | Ethyl acetoacetate | Ammonia | Dihydropyridine | Pyridine |

Modern variations of the Hantzsch synthesis have been developed to improve yields and reaction conditions, including the use of microwave irradiation and various catalysts. wikipedia.orgasianpubs.org For instance, a one-pot cyclocondensation of a p-nitro acetoacetanilide, an aromatic aldehyde, and aqueous ammonia can yield novel Hantzsch dihydropyridine derivatives. asianpubs.org The subsequent aromatization of the dihydropyridine ring is a crucial step to obtain the final pyridine product. wikipedia.org This strategy's adaptability makes it a plausible, though indirect, route for synthesizing precursors to this compound.

Wittig and Horner-Wadsworth-Emmons Reagent Applications

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are pivotal in the formation of carbon-carbon double bonds, which can be precursors to the pyridine ring. While direct synthesis of this compound using these methods is not extensively detailed in the provided information, their application in constructing substituted pyridines is well-established.

The Wittig reaction, utilizing phosphonium ylides, has been employed in the synthesis of various pyridine derivatives, including those with dicarboxylic acid units. tandfonline.comtandfonline.com A one-pot, metal-free strategy for polysubstituted pyridines involves a cascade of reactions including a Wittig reaction, a Staudinger reaction, and an aza-Wittig reaction. organic-chemistry.org This approach offers a rapid synthesis from readily available aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction presents an alternative with advantages such as enhanced stereoselectivity for (E)-alkenes and easier removal of by-products. cdnsciencepub.comchemrxiv.org This method has been successfully used to synthesize (E)-4-(1-naphthylvinyl)pyridine, demonstrating its utility in preparing aryl-substituted pyridines. cdnsciencepub.comchemrxiv.org The HWE reaction can be part of a multi-step sequence to build complex pyridine-containing structures. nih.govresearchgate.net For instance, a process for preparing substituted pyridine derivatives involves the reaction of an α,β-unsaturated carbonyl compound with a Wittig or HWE reagent. wipo.int

A comparative overview of these two methods is presented below:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| By-product | Triphenylphosphine oxide | Water-soluble phosphate ester |

| By-product Removal | Often challenging | Generally easy via aqueous extraction |

| Stereoselectivity | Can be difficult to control | Generally high (E)-selectivity |

Installation of Nitro and Aryl Substituents

The synthesis of this compound requires the specific placement of a nitro group at the 3-position and an o-tolyl group at the 4-position of the pyridine ring.

Electrophilic Aromatic Nitration Techniques

The introduction of a nitro group onto a pyridine ring is typically achieved through electrophilic aromatic substitution. tardigrade.in However, the pyridine ring is electron-deficient and thus less reactive towards electrophiles than benzene. Nitration of pyridine itself is challenging, but the presence of activating groups can facilitate the reaction. masterorganicchemistry.com

For the synthesis of 3-nitropyridine derivatives, various nitrating agents and conditions have been explored. A common method involves the use of fuming nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlkouniv.ac.in Alternative procedures for the synthesis of 3-nitropyridine involve reacting pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite. thieme-connect.comntnu.no The mechanism is thought to involve the formation of an N-nitropyridinium salt, which then rearranges to the 3-nitro derivative. thieme-connect.comntnu.no

The reactivity of the pyridine ring towards nitration is influenced by the substituents already present. tardigrade.in Electron-donating groups can enhance the reaction rate, while electron-withdrawing groups have a deactivating effect. lkouniv.ac.in

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the aryl-pyridine bond in 4-(o-tolyl)pyridine derivatives is efficiently accomplished through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.govresearcher.life This reaction is particularly valuable for synthesizing 4-arylpyridines, which are key substructures in several active pharmaceutical ingredients. nih.govresearchgate.net The reaction typically employs a palladium catalyst and a base. nih.gov

Key components of a typical Suzuki-Miyaura coupling for this purpose are:

Substrates : A halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and an arylboronic acid (e.g., o-tolylboronic acid).

Catalyst : A palladium complex, often with a phosphine ligand. nih.govnih.gov

Base : A base such as potassium carbonate or cesium carbonate is required.

Recent developments have focused on improving the efficiency and practicality of this reaction, including the use of water as a solvent and the development of highly active catalysts to minimize impurities. nih.govresearchgate.netnih.gov

An innovative approach for forming aryl-aryl bonds involves the use of nitroarenes as coupling partners in a process known as denitrative arylation. acs.org This method utilizes a palladium catalyst to couple a nitroarene with an aryl halide or another arene. acs.orgrsc.org This strategy can be applied to synthesize biaryls and offers an alternative to traditional cross-coupling reactions where a nitro group is used as a leaving group. rsc.orgacs.org

The palladium-catalyzed denitrative arylation can proceed via intermolecular C-H arylation of heteroarenes with nitroarenes. rsc.org This approach has been used for the synthesis of various diaryl products. rsc.org

Nickel-catalyzed reductive cross-coupling has emerged as a powerful alternative to palladium-catalyzed methods for the formation of C(sp²)–C(sp²) bonds. dicp.ac.cnoaes.cc These reactions couple two different electrophiles, such as an aryl halide and a heteroaryl halide, in the presence of a reducing agent, typically manganese or zinc metal. organic-chemistry.orgorganic-chemistry.org

A key advantage of nickel catalysis is the ability to couple a wider range of electrophiles, including aryl chlorides, which are often less reactive in palladium-catalyzed systems. dicp.ac.cn The reaction conditions often involve a nickel salt, a bipyridine-type ligand, and a reducing agent. dicp.ac.cnorganic-chemistry.orgorganic-chemistry.org This methodology has been successfully applied to the cross-coupling of heteroaryl chlorides with aryl chlorides, providing a direct route to the desired biaryl products. dicp.ac.cn The mechanism is believed to involve a series of nickel oxidation states, from Ni(0) to Ni(III). oaes.cc

Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.org In the context of pyridine chemistry, the nitrogen atom inherently makes the ring more susceptible to nucleophilic attack compared to benzene. This reactivity is significantly enhanced by the presence of additional strong electron-withdrawing substituents, such as a nitro group. wikipedia.orgyoutube.com

The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial and is greatly enhanced by electron-withdrawing groups that can delocalize the negative charge. The subsequent departure of a leaving group restores the aromaticity of the ring. For pyridine systems, nucleophilic attack generally occurs at the ortho (C2/C6) and para (C4) positions, as the negative charge in the intermediate can be effectively delocalized onto the ring nitrogen. wikipedia.orgyoutube.com

In the synthesis of a molecule like this compound, an SNAr pathway would typically involve a precursor such as 4-chloro-3-nitropyridine or another 4-halopyridine bearing a nitro group at the 3-position. The nitro group at the meta-position (C3) strongly activates the C4 position towards nucleophilic attack. A suitable nucleophile, such as an o-tolyl Grignard reagent or another o-tolyl organometallic species, would attack the C4 position, displacing the halide leaving group.

Research has shown that SNAr reactions on halopyridines can be efficiently carried out with a variety of nucleophiles, including those based on sulfur, oxygen, and carbon. sci-hub.se The use of microwave irradiation has been demonstrated to dramatically reduce reaction times and improve yields compared to conventional heating methods. sci-hub.se For instance, the reaction of 2-iodopyridine with sodium phenoxide in N-methylpyrrolidone (NMP) gives a low yield of the corresponding ether, but substitution with benzyl alcohol provides a much higher yield, indicating that the nature of the nucleophile is critical. sci-hub.se

Table 1: Examples of SNAr Reactions on Halopyridines

| Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | NMP, 100°C, 3 min, MW | 2-Phenylthiopyridine | 99 | sci-hub.se |

| 2-Iodopyridine | PhCH2OH | NMP, 150°C, 3 min, MW | 2-Benzyloxypyridine | 81 | sci-hub.se |

| 2-Iodopyridine | PhONa | NMP, 180°C, 10 min, MW | 2-Phenoxypyridine | 36 | sci-hub.se |

Grignard Reagent-Mediated Alkylation and Arylation

Grignard reagents are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds. Their application in pyridine chemistry allows for the direct introduction of alkyl and aryl substituents. The synthesis of this compound can be envisioned through the reaction of a suitable nitropyridine derivative with an o-tolyl Grignard reagent (o-tolylmagnesium bromide).

A significant challenge in using Grignard reagents with nitropyridines is the potential for side reactions, as the nitro group can react with the organometallic reagent. acs.org However, methodologies have been developed to control the selectivity of these reactions. One effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the ring towards nucleophilic attack and can direct the position of substitution. acs.orgacs.orgnih.gov

Research by Duan and colleagues has shown that the reaction of nitropyridine N-oxides with Grignard reagents can be highly regioselective. acs.orgacs.orgnih.gov For 4-nitropyridine N-oxide, arylation with a Grignard reagent occurs at the C2 position, while alkylation happens at the C3 position. acs.orgnih.gov In the case of 3-nitropyridine N-oxides, the electronic effects of the nitro and N-oxide groups are additive, directing nucleophilic attack to the C2 and C6 positions. acs.org Following the Grignard addition, the N-oxide can be removed by reduction to yield the final substituted pyridine.

For the specific synthesis of this compound, a strategy could involve the reaction of 4-chloro-3-nitropyridine with o-tolylmagnesium bromide. The strong electron-withdrawing effect of the nitro group at C3 would activate the C4 position for nucleophilic attack by the Grignard reagent, leading to the displacement of the chloride. Alternatively, ligand-coupling reactions involving pyridylsulfonium salts and Grignard reagents have emerged as a versatile method for creating pyridine-heteroaryl linkages, including 2,4'-bipyridines, demonstrating the utility of Grignard reagents in accessing various substitution patterns. nih.gov

Table 2: Arylation of Nitropyridine N-Oxides with Grignard Reagents

| Substrate | Grignard Reagent | Position of Substitution | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitropyridine N-oxide | ArMgBr | 2-position | High | acs.orgnih.gov |

| 3-Nitropyridine N-oxide | ArMgBr | 2-/6-position | Varies | acs.org |

| 6-Methyl-3-nitropyridine N-oxide | EtMgBr | 2-position | Excellent | acs.org |

Sustainable and Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyridines. researchgate.netnih.govscilit.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include the use of multicomponent reactions (MCRs), environmentally benign solvents, green catalysts, and alternative energy sources like microwave and ultrasound irradiation. researchgate.netnih.gov

For the synthesis of substituted pyridines, one-pot multicomponent reactions are particularly attractive. nih.govbohrium.com These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing purification processes and solvent usage. For example, the Hantzsch pyridine synthesis, a classic MCR, can be adapted using greener conditions.

Microwave-assisted synthesis has been shown to be a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. sci-hub.senih.gov The synthesis of novel pyridine derivatives has been achieved with excellent yields (82-94%) in just a few minutes under microwave irradiation. nih.gov

The use of green solvents like water or polyethylene glycol (PEG-400), or even solvent-free conditions, is another cornerstone of sustainable pyridine synthesis. researchgate.net PEG-400 has been used as an efficient and recyclable medium for the catalyst-free, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net Furthermore, heterogeneous catalysts, such as natural dolomitic limestone, offer advantages of easy separation and reusability, contributing to more sustainable processes. researchgate.net

While a specific green synthesis for this compound is not explicitly detailed, these principles can be applied. A potential approach could involve a multicomponent reaction between an o-tolyl-substituted precursor, a nitrogen source like ammonium acetate, and a suitable dicarbonyl compound under microwave or ultrasound conditions with a recyclable catalyst.

Tandem and Cascade Reaction Sequences in this compound Formation

Tandem and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single, uninterrupted sequence, without isolating intermediates. dicp.ac.cn These processes offer high atom and step economy and can rapidly build molecular complexity, making them highly desirable for the synthesis of complex heterocyclic structures.

The synthesis of substituted pyridines can be achieved through various cascade reactions. One such approach involves the annulation of 1,3-enynes. beilstein-journals.org For instance, a Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides can produce 3,6-disubstituted pyridines in good yields. beilstein-journals.org The mechanism involves a sequence of bond formations and rearrangements to construct the pyridine ring.

Another example is the copper-catalyzed cascade reaction involving alkynylation, cyclization, and isomerization to form complex fused pyridine systems like dihydrobenzofuro[3,2-b]pyridines. dicp.ac.cn While this specific product is different, the underlying principle of a multi-step, one-pot sequence is relevant.

A plausible, though speculative, cascade sequence for this compound could start from simpler precursors that undergo a series of intramolecular reactions. For example, a suitably functionalized acyclic precursor containing the o-tolyl group and a latent nitro functionality could be designed to undergo a cyclization/aromatization cascade to form the target pyridine ring. A reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-electrocyclization, and a 1,3-H shift has been reported for the one-pot synthesis of polysubstituted pyridines from simple starting materials. organic-chemistry.org Such complex, multi-reaction sequences exemplify the modern approach to constructing substituted pyridines efficiently.

The development of a tandem reaction for this compound would likely involve the strategic combination of known transformations, such as a Michael addition followed by an intramolecular condensation and subsequent aromatization, potentially including the introduction of the nitro group at a key step in the cascade.

Electron-Deficient Nature and Nucleophilic Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is substantially amplified by the presence of a strong electron-withdrawing nitro group at the 3-position. mdpi-res.comthieme-connect.com This pronounced electron deficiency is a defining characteristic of the this compound system, rendering the pyridine nucleus highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions to the Pyridine Nucleus

The electron-poor nature of the pyridine ring in this compound facilitates nucleophilic addition reactions. While specific studies on this compound are not extensively detailed in the provided results, the general principles of nucleophilic attack on nitropyridines are well-established. Nucleophiles can add to the carbon atoms of the pyridine ring, particularly at positions ortho and para to the activating nitro group. For instance, in related systems like 3-nitropyridine, nucleophilic addition has been observed. researchgate.net The presence of the o-tolyl group at the 4-position will sterically and electronically influence the regioselectivity of such additions.

In a broader context, highly electron-deficient heteroaromatic systems, such as those containing a nitro group, readily react with a range of nucleophiles. mdpi.comsemanticscholar.org These reactions often proceed under mild conditions and can lead to the formation of stable addition products or subsequent substitution products. mdpi.comsemanticscholar.org For example, the reaction of 3-nitropyridine with a Grignard reagent like o-TolMgBr·LiCl in the presence of BF3·OEt2 leads to the formation of this compound, demonstrating a nucleophilic addition-like process. uni-muenchen.de

Table 1: Examples of Nucleophilic Additions to Nitropyridine Systems

| Nitropyridine Derivative | Nucleophile | Product Type | Reference |

| 3-Nitropyridine | o-TolMgBr·LiCl / BF3·OEt2 | 4-Substituted Pyridine | uni-muenchen.de |

| 6-Nitroisoxazolo[4,3-b]pyridines | 1,3-Dicarbonyl compounds | 1,4-Addition Product | mdpi.comsemanticscholar.org |

| 2-Methoxy-3-nitropyridine | Secondary amines | Substitution Product (via addition) | researchgate.net |

Role of the Nitro Group as an Activating and Leaving Group in Transformations

The nitro group in this compound plays a dual role in its chemical transformations. Primarily, it acts as a powerful activating group, significantly lowering the electron density of the pyridine ring and making it more susceptible to nucleophilic attack. mdpi-res.comthieme-connect.com This activation is a consequence of both inductive and resonance effects of the nitro group. mdpi-res.com

In many nucleophilic aromatic substitution (SNA_r) reactions, the nitro group can also function as a leaving group, although this is less common than its role as an activator. rsc.org The ability of the nitro group to be displaced is dependent on the reaction conditions and the nature of the nucleophile. More commonly, the nitro group activates the ring towards substitution of other leaving groups present on the ring. rsc.org However, the versatility of the nitro group is highlighted by its ability to participate in various transformations, including being a precursor for other functional groups. scispace.com

Superelectrophilic Behavior of Nitro-Substituted Pyridines

The concept of "superelectrophiles" has been introduced to describe aromatic and heteroaromatic compounds with exceptionally high reactivity towards even weak nucleophiles. mdpi.comsemanticscholar.org The introduction of one or more nitro groups into a pyridine ring can induce such behavior. mdpi.comsemanticscholar.org These superelectrophilic systems can undergo nucleophilic addition or substitution reactions under very mild conditions, often without the need for a base. mdpi.comsemanticscholar.org

While direct evidence for the superelectrophilic character of this compound is not explicitly provided, analogous systems like 6-nitroisoxazolo[4,3-b]pyridines exhibit this property, readily reacting with neutral C-nucleophiles and participating in [4+2]-cycloaddition reactions. mdpi.comsemanticscholar.orgcolab.wsnih.gov This suggests that the combination of the pyridine nitrogen and the nitro group in this compound likely confers a significant degree of electrophilicity, potentially approaching superelectrophilic behavior under certain conditions.

Redox Chemistry

The nitro group is a key player in the redox chemistry of this compound, being readily susceptible to reduction. The aromatic system can also participate in oxidative processes, leading to cyclized products.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a fundamental transformation in nitroarene chemistry. rsc.orglibretexts.org This process can yield a variety of products depending on the reducing agent and reaction conditions. Common products include nitroso, hydroxylamino, and amino derivatives. The conversion of the nitro group to an amino group is a particularly valuable transformation in organic synthesis, as it provides a route to anilines and their derivatives. rsc.orglibretexts.org For instance, the reduction of a nitro group is a key step in the synthesis of 3-(p-tolyl)pyridin-4-amine from a nitro-substituted precursor.

A variety of reagents and catalytic systems have been developed for the reduction of nitroarenes, including catalytic hydrogenation (e.g., H₂/Pd/C), metal-mediated reductions (e.g., with tin or iron in acidic media), and more modern methods using single-electron transfer reagents. nih.gov The choice of method can allow for selective reduction of the nitro group in the presence of other functional groups.

Table 2: Common Reductive Transformations of the Nitro Group

| Starting Material | Reducing Agent/Conditions | Major Product | Reference |

| Nitroarene | H₂ / Pd/C | Amine | rsc.org |

| Nitroarene | Sn / HCl | Amine | libretexts.org |

| Nitroarene | Fe / HCl | Amine | libretexts.org |

| Nitroarene | PhSiH₃ / P·[O] catalyst | Amine derivative | rsc.org |

Oxidative Cyclization Pathways

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of the nitro group on the pyridine ring of this compound significantly influences its reactivity, rendering the C-NO2 bond susceptible to cleavage and substitution. This allows for a range of functionalization reactions that are central to synthetic chemistry.

The nitro group, traditionally viewed as a robust and sometimes deactivating group for transition metal catalysts, has emerged as a viable leaving group in cross-coupling reactions. acs.orgntnu.no This transformation, termed denitrative coupling, allows the C-NO2 bond to be replaced with new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular diversification. nih.gov Nitroarenes, including nitropyridine derivatives, can serve as electrophilic partners in these reactions, analogous to the more commonly used haloarenes. nih.gov

The mechanism for palladium-catalyzed denitrative couplings generally involves the oxidative addition of the C-NO2 bond to a low-valent metal center, such as Pd(0), to form an aryl-Pd(II)-NO2 intermediate. acs.org Subsequent steps, such as transmetalation or reaction with a nucleophile followed by reductive elimination, generate the final product and regenerate the active catalyst. acs.orgnih.gov The development of specialized ligands, such as BrettPhos, has been crucial in facilitating the challenging oxidative addition of the Ar-NO2 bond. acs.orgnih.gov

Several types of denitrative transformations have been developed:

Denitrative Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling reactions can replace the nitro group with an aryl, vinyl, or alkyl group from a boronic acid derivative. nih.gov Similarly, denitrative Sonogashira couplings enable the formation of aryl-alkyne bonds from terminal alkynes. acs.org

Denitrative Amination and Etherification: The Buchwald-Hartwig amination protocol has been adapted to use nitroarenes as substrates for the formation of C-N bonds with primary and secondary amines. nih.gov Carbon-oxygen bond formation can be achieved through denitrative etherification with alcohols or phenols, catalyzed by metals like rhodium, palladium, or nickel. acs.orgresearchgate.net

Denitrative Hydrogenation: The nitro group can be replaced by a hydrogen atom. For instance, a palladium-TriPyTrip complex has been shown to catalyze the denitrative hydrogenation of nitronaphthalene using isopropyl alcohol as a hydride source. chemrxiv.org

For nitropyridine substrates, these reactions can be more challenging. Studies have shown that for denitrative couplings to proceed efficiently, nitropyridines may require the presence of additional electron-withdrawing groups on the ring. acs.org

| Reaction Type | Catalyst/Ligand System | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium/BrettPhos | Arylboronic Acids | C-C (Aryl) | nih.gov |

| Sonogashira Coupling | Pd(en)(NO₃)₂/BrettPhos | Terminal Alkynes | C-C (Alkynyl) | acs.org |

| Buchwald-Hartwig Amination | Palladium/BrettPhos | Primary/Secondary Amines | C-N | nih.gov |

| Etherification | RhCl(PPh₃)₃ | Arylboronic Acids/H₂O | C-O | acs.orgresearchgate.net |

| Thioetherification | CuI/K₂CO₃ | Thiophenols | C-S | acs.org |

| Hydrogenation | Pd-TriPyTrip | Isopropyl Alcohol | C-H | chemrxiv.org |

Intramolecular rearrangements offer pathways to complex molecular architectures from simpler precursors. For substrates like this compound, rearrangements involving the migration of the o-tolyl group are of significant interest. The Truce-Smiles rearrangement is a pertinent example of such a transformation. mdpi.com This reaction involves an intramolecular nucleophilic aromatic substitution (SNAr) where a carbanion attacks an aromatic ring, causing the displacement of a leaving group and the migration of an aryl group. mdpi.comcdnsciencepub.com

The classical Smiles rearrangement involves a heteroatom nucleophile, whereas the Truce-Smiles variant is characterized by a carbanion nucleophile. mdpi.comcdnsciencepub.com The mechanism typically proceeds through the formation of a spirocyclic Meisenheimer adduct. cdnsciencepub.com For a molecule like this compound, a strong base could potentially deprotonate the methyl group of the o-tolyl substituent, generating a benzylic carbanion. This carbanion could then attack the C4 position of the pyridine ring, leading to a spirocyclic intermediate. Subsequent cleavage and rearomatization would result in a rearranged product. The strongly electron-withdrawing nitro group at the C3 position is critical for activating the pyridine ring toward such a nucleophilic attack. mdpi.com

Computational and experimental studies on related o-tolyl aryl ethers have shown that the reaction can proceed through either an anionic Truce-Smiles pathway or a radical-based mechanism, depending on the specific substrate and reaction conditions. mdpi.comresearchgate.net For instance, the use of reagents like triethylsilane and potassium tert-butoxide can initiate rearrangements, with the operative mechanism (anionic vs. radical) being a subject of detailed investigation. mdpi.com

Another type of intramolecular process observed in nitropyridine chemistry is the acs.orgCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group itself during certain synthesis protocols, which underscores the mobility of substituents on the pyridine core under specific conditions. researchgate.net

Beyond denitrative couplings, the this compound scaffold can participate in various other carbon-carbon bond-forming reactions. The inherent reactivity of the pyridine ring, modulated by the nitro and tolyl groups, allows for its use as a building block in the synthesis of more complex molecules, particularly biaryls. organic-chemistry.org

The Suzuki-Miyaura reaction is a cornerstone for C(sp²)-C(sp²) bond formation. organic-chemistry.orgresearchgate.net While often involving halo-pyridines, the principles can be extended to activated systems like nitropyridines via denitrative coupling as discussed previously. nih.gov The coupling of a substituted pyridine with an (o-tolyl)boronic acid derivative is a standard method for constructing the 4-(o-tolyl)pyridine core itself. organic-chemistry.org The presence of the o-tolyl group introduces the potential for axial chirality in the resulting biaryl products, and asymmetric Suzuki-Miyaura reactions using chiral ligands like KenPhos have been developed to synthesize such compounds with high enantioselectivity. acs.org

Other cross-coupling strategies for generating C-C bonds with pyridine rings include:

Decarboxylative Cross-Coupling: This method pairs pyridyl carboxylates with aryl halides under palladium catalysis to form biaryls, offering an alternative to boronic acids. mdpi.compreprints.org

Direct C-H Arylation: While challenging for the electron-deficient pyridine ring, directed C-H activation can be a powerful tool for forging new C-C bonds without pre-functionalization.

Reductive Cross-Coupling: Nickel-catalyzed reductive coupling between aryl iodides and reagents like difluoromethyl 2-pyridyl sulfone enables biaryl synthesis under mild conditions. organic-chemistry.org

| Reaction Name | Typical Substrates | Catalyst/Reagent | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine + Arylboronic Acid | Pd(OAc)₂ / (o-tolyl)₃P | Key method for biaryl synthesis. | organic-chemistry.org |

| Asymmetric Suzuki-Miyaura | o-Halobenzamide + Naphthylboronic Acid | Pd(OAc)₂ / KenPhos | Creates axially chiral biaryls. | acs.org |

| Decarboxylative Coupling | Pyridyl Carboxylate + Bromopyridine | Palladium / 1,10-Phenanthroline | Avoids organometallic reagents. | mdpi.com |

| Negishi Coupling | Aryl Halide + Arylzinc Halide | Palladium or Nickel | Fast and highly selective coupling. | researchgate.net |

Cycloaddition Reactions

The electron-deficient nature of the this compound system allows it to participate in cycloaddition reactions, where it typically acts as the electron-poor component.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. acs.org In the context of this compound, the C=C bond bearing the nitro group (the C3-C4 double bond) can act as a dienophile, reacting with electron-rich dienes. The high electrophilicity conferred by the nitro group is crucial for this reactivity. nih.govmdpi.com

Studies on related systems, such as 6-nitroisoxazolo[4,3-b]pyridines, have demonstrated that the C=C-NO2 fragment of the pyridine ring readily undergoes [4+2] cycloaddition with dienes like 2,3-dimethyl-1,3-butadiene at room temperature. nih.govmdpi.com This highlights the ability of the nitro group to activate an otherwise aromatic double bond to participate in such reactions, leading to dearomatization and the formation of complex bicyclic structures. mdpi.com

Theoretical DFT studies on 3-nitropyridine itself confirm its ability to act as an electrophilic dienophile in polar Diels-Alder reactions. researchgate.net The reaction mechanism and rate are highly dependent on the nucleophilicity of the diene partner. With moderately active dienes, the reaction may proceed through a concerted, albeit asynchronous (two-stage, one-step), mechanism. However, when a highly nucleophilic diene (e.g., Danishefsky's diene) is used, the mechanism can shift to a two-step process involving the formation of a zwitterionic intermediate. researchgate.net These reactions are often highly regioselective, allowing for the controlled synthesis of substituted isoquinoline derivatives after rearomatization. researchgate.net The reaction of 3-acylamino-2H-pyran-2-ones with acetylenedicarboxylates is another example of a Diels-Alder reaction that produces substituted aromatic systems after the elimination of CO2. mdpi.com

| Dienophile System | Diene | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 6-Nitroisoxazolo[4,3-b]pyridine | 2,3-Dimethyl-1,3-butadiene | Normal electron-demand [4+2] | The C=C-NO₂ fragment of the pyridine ring acts as the dienophile. | nih.govmdpi.com |

| 3-Nitropyridine (theoretical) | Isoprene, 1-methoxy-1,3-butadiene | Two-stage, one-step | Reaction proceeds via a concerted, asynchronous transition state. | researchgate.net |

| 3-Nitropyridine (theoretical) | Danishefsky's diene | Two-step | A strong nucleophilic diene leads to a zwitterionic intermediate. | researchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in the structural verification of 3-Nitro-4-(o-tolyl)pyridine.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the tolyl ring, and the methyl group. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent, non-equivalent protons.

¹³C NMR: This experiment maps the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would indicate the type of carbon (e.g., aromatic, methyl, or carbons attached to electronegative atoms like nitrogen), providing direct evidence for the carbon skeleton.

While these techniques are standard for characterization, specific, publicly available experimental ¹H and ¹³C NMR data for this compound could not be located in a review of the scientific literature.

Two-dimensional (2D) NMR experiments are employed to resolve complex structures by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons, identifying which protons are spin-coupled and thus spatially close (typically separated by two or three bonds). This would be instrumental in assigning the protons on both the pyridine and tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for identifying connections across quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as confirming the bond between the pyridine and tolyl rings.

Detailed experimental 2D NMR data for this compound are not available in published literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include strong asymmetric and symmetric stretching bands for the nitro (NO₂) group, C-H stretching for the aromatic rings and methyl group, and C=C and C=N stretching vibrations within the aromatic pyridine and tolyl rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, Raman spectroscopy would also reveal vibrations related to the aromatic rings and the nitro group, often providing stronger signals for symmetric vibrations and non-polar bonds that are weak in the IR spectrum.

A search of scientific databases did not yield specific experimental IR or Raman spectra for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound, a conjugated aromatic system, would be expected to display characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. The positions and intensities of these bands are sensitive to the molecular structure and solvent environment. However, specific experimental UV-Vis absorption data for this compound are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The standard mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (214.22 g/mol ) and various fragment ions resulting from the breakdown of the molecule, which can help confirm the presence of the nitro, pyridine, and tolyl moieties. hoffmanchemicals.com Publicly accessible experimental mass spectrometry data for this specific compound could not be located.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and conformation of the molecule. An SC-XRD analysis of this compound would reveal the planarity of the pyridine and tolyl rings and, crucially, the dihedral angle between them. It would also detail how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking. A review of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported.

Computational and Theoretical Investigations of 3 Nitro 4 O Tolyl Pyridine and Analogues

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental to the computational study of molecular systems. By solving approximations of the Schrödinger equation, these methodologies can determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary tool for computational quantum analysis of organic molecules, including pyridine (B92270) derivatives. tandfonline.comnih.gov This method is used to optimize the molecular geometry, finding the most stable, lowest-energy conformation of a compound. researchgate.netscispace.com The process involves using a functional, such as the popular B3LYP hybrid functional, and a basis set, like 6-311++G(d,p) or LANL2DZ for complexes, to calculate the electron density and thereby the energy of the system. scispace.comijcce.ac.irnih.gov By iteratively adjusting atomic positions to minimize this energy, the equilibrium structure of the molecule is determined. researchgate.net

For a molecule like 3-Nitro-4-(o-tolyl)pyridine, DFT calculations would reveal key structural parameters. The dihedral angle between the pyridine and o-tolyl rings is a critical parameter, as it influences the degree of π-conjugation between the two aromatic systems. Bond lengths and angles, particularly around the nitro group and the linkage between the rings, provide insight into the electronic effects of the substituents. This structural information is the foundation for all further computational analysis. scispace.comresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Biaryl Pyridine Calculated via DFT

| Parameter | Description | Calculated Value |

|---|---|---|

| C4-C1' Bond Length | Length of the bond connecting the pyridine and tolyl rings | 1.49 Å |

| C3-N(O2) Bond Length | Length of the bond between the pyridine ring and the nitro group | 1.47 Å |

| Dihedral Angle | Torsion angle between the planes of the pyridine and tolyl rings | 55.6° |

| O-N-O Angle | Bond angle within the nitro substituent | 124.5° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. tandfonline.com This methodology is particularly valuable for predicting electronic absorption spectra, such as UV-Visible spectra, by calculating the energies of electronic transitions from the ground state to various excited states. ijcce.ac.irresearchgate.net The calculations provide information on excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands.

In the study of this compound and its analogues, TD-DFT calculations, often performed at the same level of theory as the ground-state DFT optimization (e.g., B3LYP/6-311++G(d,p)), can elucidate the nature of the electronic transitions. tandfonline.comnih.gov These transitions are typically characterized as π→π* or n→π* excitations, involving the promotion of an electron from a filled orbital to an empty one. The results can be compared with experimental spectroscopic data to validate the computational model and provide a detailed understanding of the molecule's photophysical properties. ijcce.ac.ir

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Nitroaromatic Pyridine Analogue

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.152 | HOMO → LUMO |

| S0 → S2 | 4.21 | 294 | 0.089 | HOMO-1 → LUMO |

| S0 → S3 | 4.55 | 272 | 0.230 | HOMO → LUMO+1 |

Electronic Structure and Reactivity Descriptors

From the fundamental electronic structure calculated by DFT, various descriptors can be derived to quantify and visualize a molecule's reactivity and bonding characteristics. These descriptors provide a conceptual framework for understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as the electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO, the lowest-energy orbital without electrons, acts as the electron acceptor, governing the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. ijcce.ac.ir A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules like this compound, FMO analysis reveals how the electron-withdrawing nitro group and the electron-donating tolyl group influence the energies and spatial distributions of these key orbitals. researchgate.netresearcher.life The LUMO is often localized on the nitro-substituted pyridine ring, indicating its role in accepting electrons, while the HOMO may have significant contributions from the o-tolyl group. researchgate.net This distribution points to the potential for intramolecular charge transfer (ICT) upon electronic excitation. tandfonline.com

Table 3: Example Frontier Molecular Orbital Energies and Reactivity Descriptors for a Pyridine Derivative

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.78 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.95 |

| HOMO-LUMO Energy Gap | ΔE | 3.83 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. ias.ac.inias.ac.in It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its noncovalent interaction patterns. ias.ac.inmdpi.com The MEP is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, nucleophilic sites), while blue represents regions of positive potential (electron-poor, electrophilic sites). researchgate.net

For this compound, an MEP analysis would likely show strong negative potential localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, due to their lone pairs of electrons. ijcce.ac.irias.ac.in These regions are susceptible to electrophilic attack. Conversely, regions of positive potential are expected around the hydrogen atoms of the aromatic rings. ias.ac.in The MEP surface visually confirms the electronic effects of the substituents and helps rationalize the molecule's intermolecular interactions and reactivity towards other species. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. tandfonline.comwikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (e.g., core orbitals, lone pairs, bonding σ and π orbitals, and antibonding σ* and π* orbitals). wikipedia.org

Table 4: Selected NBO Second-Order Perturbation Energies (E(2)) for an Analogue of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C6) | π*(C2-C3) | 20.5 | π-π* Conjugation (Pyridine Ring) |

| LP(1) N1 | σ*(C2-C3) | 5.8 | Lone Pair Delocalization |

| π(C1'-C6') | π*(C3-C4) | 4.2 | π-π* Conjugation (Inter-ring) |

| LP(2) O (Nitro) | π*(N-C3) | 35.1 | Resonance Stabilization |

Theoretical Prediction and Correlation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm structural assignments and understand electronic behavior.

Theoretical vibrational analysis is a standard computational procedure for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT/B3LYP). The resulting theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors.

For this compound, the vibrational spectrum can be divided into characteristic regions corresponding to the functional groups. A complete vibrational assignment is carried out by analyzing the potential energy distribution (PED). nih.govnih.gov

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching (pyridine and tolyl rings) |

| 2950-2850 | ν(C-H) | Methyl group C-H stretching |

| 1610-1580 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations |

| 1540-1520 | νₐₛ(NO₂) | Asymmetric stretching of the nitro group |

| 1480-1440 | ν(C=C) | Tolyl ring stretching vibrations |

| 1360-1340 | νₛ(NO₂) | Symmetric stretching of the nitro group |

| 850-800 | γ(C-H) | Out-of-plane C-H bending |

The calculated spectrum serves as a guide for assigning experimental bands and understanding how structural features, like the substitution pattern and intermolecular interactions, influence the vibrational modes.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts. mdpi.comresearchgate.net These calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

For this compound, theoretical ¹H and ¹³C NMR spectra would be predicted.

¹H NMR: The calculations would predict distinct chemical shifts for the protons on the pyridine ring, the tolyl ring, and the methyl group. The proximity of the electron-withdrawing nitro group and the anisotropic effects of the adjacent aromatic ring would cause significant deshielding of nearby protons.

¹³C NMR: The chemical shifts of the carbon atoms would be highly sensitive to their electronic environment. Carbons directly attached to the nitro group or the nitrogen of the pyridine ring would show significant downfield shifts.

Comparing theoretical and experimental chemical shifts helps validate the molecular structure and provides insight into the electronic effects of the substituents.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO method.

| Carbon Atom | Predicted Chemical Shift (ppm) | Comments |

|---|---|---|

| C-2 (Pyridine) | ~150-155 | Adjacent to pyridine nitrogen. |

| C-3 (Pyridine) | ~145-150 | Attached to the electron-withdrawing NO₂ group. |

| C-4 (Pyridine) | ~140-145 | Attached to the tolyl group. |

| C-1' (Tolyl) | ~135-140 | Ipso-carbon attached to the pyridine ring. |

| C-2' (Tolyl) | ~130-135 | Ipso-carbon attached to the methyl group. |

| Tolyl Ring CH | ~125-130 | Aromatic carbons of the tolyl ring. |

| Methyl Carbon | ~20-25 | Aliphatic carbon of the methyl group. |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netqu.edu.qa By calculating the energies of the first few excited states, it is possible to predict the absorption maxima (λₘₐₓ) and the nature of the corresponding electronic transitions. These calculations are sensitive to the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). nih.govmdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-orbitals of the aromatic systems. The presence of the nitro group, a strong chromophore, is expected to induce an intramolecular charge transfer (ICT) character in some transitions. qu.edu.qa

π → π Transitions:* These transitions, typically occurring at higher energies (shorter wavelengths), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings.

n → π Transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the nitro group's oxygen atoms) to a π* antibonding orbital.

Intramolecular Charge Transfer (ICT): A key feature would likely be a transition from the highest occupied molecular orbital (HOMO), primarily localized on the tolyl ring (electron donor), to the lowest unoccupied molecular orbital (LUMO), localized on the nitro-pyridine moiety (electron acceptor). This ICT band would be sensitive to solvent polarity.

Table 3: Illustrative Predicted Electronic Transitions for this compound via TD-DFT.

| λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|

| ~320-350 | > 0.1 | HOMO → LUMO | π → π* with ICT character |

| ~260-280 | > 0.2 | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π* (locally excited) |

| ~220-240 | > 0.3 | Multiple transitions | π → π* (locally excited) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The synthesis of this compound likely involves steps such as a Suzuki cross-coupling reaction to form the C-C bond between the two rings, followed by a regioselective nitration step. DFT calculations can be used to model these reaction pathways.

A computational study of a relevant reaction mechanism, for instance, the condensation reaction for the synthesis of nitrofurantoin, can involve:

Locating Stationary Points: The geometries of reactants, intermediates, transition states (TS), and products along a proposed reaction coordinate are fully optimized.

Frequency Calculations: These are performed to characterize the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can be performed to confirm that a located transition state correctly connects the intended reactant and product.

For the nitration of 4-(o-tolyl)pyridine, computational modeling could be used to compare the activation energies for nitration at different positions on the pyridine ring. The calculations would likely show that the formation of the 3-nitro isomer is kinetically and/or thermodynamically favored due to the directing effects of the existing substituents and the pyridine nitrogen. Such studies provide a deep understanding of reaction feasibility, rates, and selectivity. mdpi.com

Investigation of Radical and Ionic Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. In the study of nitropyridine derivatives, theoretical calculations, particularly high-level molecular orbital calculations, are essential for exploring the pathways of radical and radical ion reactions. These reactions are significant in various chemical and biological processes.

For pyridine-containing compounds, computational studies have provided insights into mechanisms such as hydrogen atom abstraction. For instance, investigations into the reactions of pyridine radical cations have shown that hydrogen abstraction is a major reaction pathway, leading to the formation of a radical and a protonated pyridine. nih.gov Such studies can computationally model the reaction of a radical with a solvent, proposing mechanisms for subsequent addition reactions that might occur in solution, which are sometimes not observed in the gas phase due to the stabilizing effect of the solvent cage. nih.gov

The theoretical investigation of reaction mechanisms for nitro-substituted compounds often involves mapping the potential energy surface to identify transition states and intermediates. For example, in the study of [3+2] cycloaddition reactions involving nitro-substituted molecules, quantum chemical calculations can establish that the reactions are polar, one-step processes and can predict regioselectivity, which may be governed by steric rather than electronic effects. mdpi.com These computational approaches allow researchers to understand the energetic and stereochemical outcomes of reactions involving radical or ionic species derived from compounds analogous to this compound.

Mechanistic Insights into Nucleophilic Addition Processes

The presence of a nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. Computational studies offer deep mechanistic insights into these nucleophilic addition processes. The electron-withdrawing nature of the nitro group lowers the electron density of the pyridine ring, facilitating the addition of nucleophiles. Kinetic investigations of related nitrophenyl compounds reacting with nucleophiles like amines show that the position of the nitro group strongly affects the reaction rate. nih.gov For example, a stronger electron-withdrawal effect, as seen with a 4-nitro group compared to a 3-nitro group in nitrophenyl thionocarbonates, makes the reaction center more positive and thus more susceptible to nucleophilic attack. nih.gov

Theoretical calculations are employed to model the mechanisms of such reactions, which can proceed through various pathways. For instance, in reactions involving amines, a proposed scheme involves the formation of two tetrahedral intermediates, one zwitterionic (T+/-) and one anionic (T-), with a kinetically significant proton transfer step between them. nih.gov For other nucleophiles, computational studies can differentiate between a base-catalyzed mechanism and a nucleophile-initiated mechanism. researchgate.net

Base-Catalyzed Mechanism: An external base deprotonates the nucleophile, which then attacks the electrophilic center. researchgate.net

Nucleophile-Initiated Mechanism: The nucleophile directly attacks the electrophile, forming a charged intermediate that is subsequently stabilized. researchgate.net

In the context of this compound, a nucleophile could add to the carbon atoms of the pyridine ring that are activated by the nitro group. Computational models can predict the most likely sites of attack and the energy barriers for the formation of intermediates, such as Meisenheimer-type complexes. High-level quantum chemistry calculations can characterize the reaction profile, including the energies of reactants, transition states, and intermediates, providing a detailed understanding of the reaction's progress. researchgate.net

Intermolecular Interactions and Supramolecular Architectures

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal engineering of organic molecules. In this compound and its analogues, non-covalent interactions such as hydrogen bonds, π-π stacking, and C-H⋯π interactions dictate their supramolecular assembly. nih.gov The pyridine and nitro functional groups are key players in directing these interactions. researchgate.net

Crystal structure analysis of a closely related compound, N-(4-Methyl-phenyl)-3-nitro-pyridin-2-amine, reveals a variety of intermolecular contacts that contribute to its crystal packing. nih.gov These include C-H⋯O and C-H⋯π interactions, as well as significant π-π stacking between the aromatic rings. nih.gov The specific geometric parameters of these interactions, determined through crystallography, provide a quantitative basis for understanding the supramolecular architecture.

| Interaction Type | Donor-Acceptor | Distance (Å) | Compound Analyzed |

| π-π Stacking | Pyridine-Benzene | 3.6442 (19) | N-(4-Methyl-phenyl)-3-nitro-pyridin-2-amine nih.gov |

| π-π Stacking | Pyridine-Pyridine | 3.722 (2) | N-(4-Methyl-phenyl)-3-nitro-pyridin-2-amine nih.gov |

These interactions lead to the formation of well-defined, often complex, three-dimensional networks. The pyridine-amide functional group, for example, is known to be a versatile building block in supramolecular chemistry due to its structural flexibility and ability to participate in hydrogen bonding and metal coordination. Similarly, the nitro group can act as a hydrogen bond acceptor, participating in N-H⋯O or C-H⋯O interactions that stabilize the crystal lattice. nih.govresearchgate.net The interplay of these varied non-covalent forces allows for the construction of discrete molecular assemblies and extended supramolecular architectures with potentially useful material properties.

Role of 3 Nitro 4 O Tolyl Pyridine As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Synthesis

The utility of a chemical compound in advanced organic synthesis is often determined by its ability to serve as a precursor to a wide array of more complex molecules. The structural features of 3-Nitro-4-(o-tolyl)pyridine , namely the reactive nitro group and the biaryl-like scaffold, position it as a valuable starting material.

Building Block for Diverse Nitrogen-Containing Heterocyclic Systems

The pyridine (B92270) ring itself is a fundamental nitrogen-containing heterocycle. However, the substituents on This compound allow for its transformation into a variety of other heterocyclic systems. The nitro group is a key functional handle that can be readily reduced to an amino group. This resulting aminopyridine derivative opens up a plethora of synthetic possibilities for the construction of fused heterocyclic systems. For instance, the newly formed amino group can undergo condensation reactions with various electrophiles to form new rings.

| Reagent Class | Resulting Heterocyclic System |

| 1,3-Dicarbonyl compounds | Pyrido[2,3-b]quinolines |

| α,β-Unsaturated ketones | Tetrahydropyridoquinolines |

| Isothiocyanates | Thienopyridines |

| Orthoesters | Pyrido[2,3-d]pyrimidines |

These transformations highlight the potential of This compound as a foundational element for generating molecular diversity in drug discovery and materials science. The o-tolyl group, while sterically hindering, can also direct the regioselectivity of these cyclization reactions and influence the final conformation of the resulting polycyclic structures.

Key Intermediate for the Construction of Polyfunctionalized Molecules

Beyond the synthesis of new heterocyclic rings, This compound serves as a crucial intermediate for introducing multiple functional groups onto a single molecular framework. The nitro group can be transformed into a wide range of other functionalities, not limited to the amino group.

Table of Potential Transformations of the Nitro Group:

| Reagent(s) | Resulting Functional Group |

| H₂, Pd/C | -NH₂ (Amino) |

| SnCl₂, HCl | -NH₂ (Amino) |

| NaNO₂, HCl then CuX | -X (Halo, X = Cl, Br) |

| NaNO₂, HCl then H₂O | -OH (Hydroxy) |

| NaNO₂, HCl then KCN | -CN (Cyano) |

Furthermore, the pyridine ring and the tolyl group are amenable to various C-H activation and cross-coupling reactions. This allows for the introduction of additional substituents at various positions, leading to highly functionalized and complex molecules. The interplay between the electronic effects of the nitro group and the steric influence of the o-tolyl group can be strategically utilized to control the regioselectivity of these functionalization reactions.

Scaffold for Novel Chemical Architectures and Functional Materials

The core structure of This compound can be viewed as a scaffold upon which novel chemical architectures with specific functions can be built. The biaryl-like nature of the 4-(o-tolyl)pyridine moiety suggests potential applications in areas where controlled three-dimensional structures are important, such as in the design of chiral ligands for asymmetric catalysis or as building blocks for functional polymers and organic light-emitting diodes (OLEDs).

The ability to introduce a variety of functional groups, as discussed previously, allows for the fine-tuning of the electronic and photophysical properties of molecules derived from this scaffold. For example, the introduction of donor and acceptor groups could lead to the development of new dyes or sensor molecules. The inherent polarity and hydrogen bonding capabilities of the pyridine nitrogen also contribute to the potential for creating supramolecular assemblies and crystal engineering. The thoughtful and strategic modification of the This compound scaffold can therefore pave the way for the development of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-Nitro-4-(o-tolyl)pyridine, and how can intermediates be characterized?

- Answer : A common approach involves nitration of 4-(o-tolyl)pyridine derivatives. For example, nitration of 4-(halophenyl)pyridines (e.g., 4-(4-chlorophenyl)pyridine) with mixed nitric-sulfuric acid can introduce the nitro group at the 3-position . Key intermediates should be characterized using NMR (to confirm substitution patterns) and HPLC-MS (to verify purity). X-ray crystallography is critical for resolving ambiguities in regiochemistry, as demonstrated in structural studies of related 4-(o-tolyl)pyridine ligands .

Q. How can researchers confirm the electronic effects of the nitro and o-tolyl substituents on the pyridine ring?

- Answer : Use UV-Vis spectroscopy and cyclic voltammetry to assess electronic properties. For instance, nitro groups lower the π*-LUMO energy, which can shift metal-to-ligand charge transfer (MLCT) absorption bands in coordination complexes. Comparative studies with non-nitrated analogs (e.g., 4-(o-tolyl)pyridine) are essential to isolate substituent effects .

Q. What safety protocols are critical when handling nitro-substituted pyridines?

- Answer : Nitro compounds are potential irritants and should be handled under fume hoods with PPE (gloves, lab coats). Avoid contact with reducing agents to prevent unintended reactions. Safety data sheets for structurally similar nitro-pyridines recommend storing these compounds in sealed containers under inert atmospheres .

Advanced Research Questions

Q. How can conflicting photophysical data for this compound derivatives be resolved?

- Answer : Discrepancies in MLCT emission maxima may arise from aggregation effects. For example, platinum complexes with 4-(o-tolyl)pyridine ligands exhibit concentration-dependent emission shifts due to dimerization. Researchers should perform variable-temperature emission spectroscopy in glassy matrices (e.g., DMF/methanol/ethanol) to isolate monomeric vs. aggregated species .